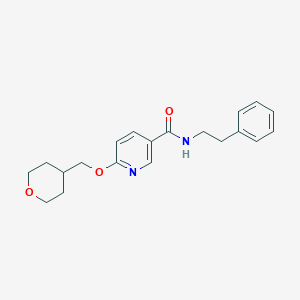

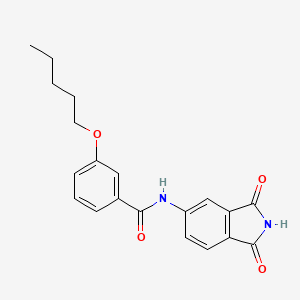

N-phenethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2H-Pyran, which is a heterocyclic compound containing a six-membered ring with five carbon atoms, one oxygen atom, and one double bond . The “N-phenethyl” part suggests the presence of a phenethyl group attached to a nitrogen atom, and “tetrahydro” indicates that the pyran ring is fully saturated (i.e., it contains no double bonds) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2H-Pyrans can be synthesized through various methods, including oxa-electrocyclization, Knoevenagel condensation, propargyl Claisen rearrangement, and cycloisomerization .Scientific Research Applications

Bioactivity-Oriented Modification Strategy

A bioactivity-oriented modification strategy was employed to design and synthesize novel derivatives based on N-phenethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. This approach led to compounds with significant antifungal activity against important fruit and crop disease fungi. The study demonstrated the potential of these compounds as potent succinate dehydrogenase (SDH) inhibitors, highlighting their relevance in developing new antifungal agents (Liu et al., 2020).

Corrosion Inhibition

Nicotinamide derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds have demonstrated efficacy in suppressing both anodic and cathodic processes, indicating their potential as mixed-type corrosion inhibitors. This application is significant for protecting industrial metal components against corrosion, enhancing their durability and longevity (Chakravarthy et al., 2014).

Nicotinamidase Inhibition in Tuberculosis Treatment

The compound's relevance extends to the inhibition of nicotinamidase/pyrazinamidase (PncA) in Mycobacterium tuberculosis. PncA is crucial in the NAD+ salvage pathway and in the activation of the prodrug pyrazinamide, a key tuberculosis treatment. Inhibiting this enzyme could provide insights into developing novel therapeutic strategies against tuberculosis, emphasizing the importance of such compounds in medical research (Seiner et al., 2010).

Enzyme Activity and Drug Metabolism

Studies involving nicotinamide derivatives, including this compound, contribute to understanding the metabolic pathways and enzyme activities in drug metabolism. These insights are crucial for the development of drugs with optimized efficacy and minimized adverse effects, highlighting the compound's significance in pharmacological research (Edwards et al., 1984).

properties

IUPAC Name |

6-(oxan-4-ylmethoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-20(21-11-8-16-4-2-1-3-5-16)18-6-7-19(22-14-18)25-15-17-9-12-24-13-10-17/h1-7,14,17H,8-13,15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHUEGCYROFZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)

![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)

![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)